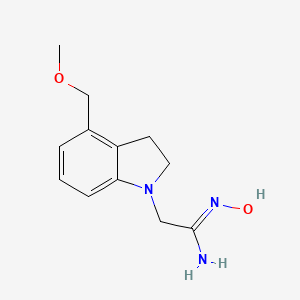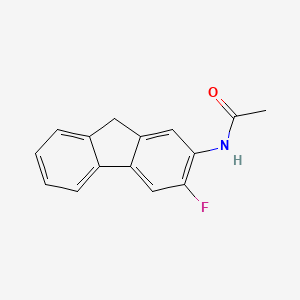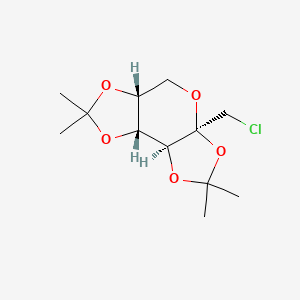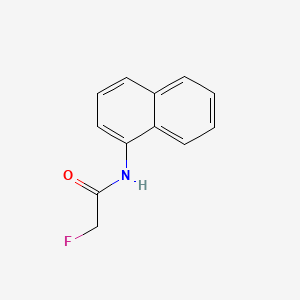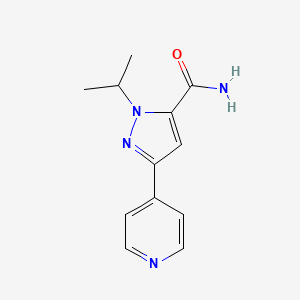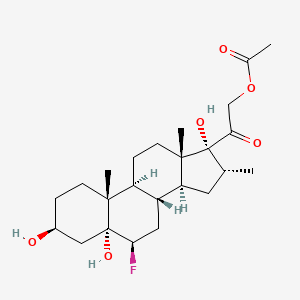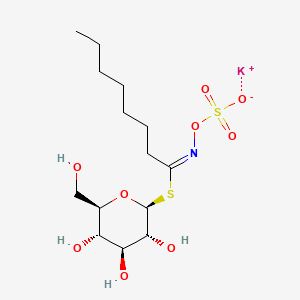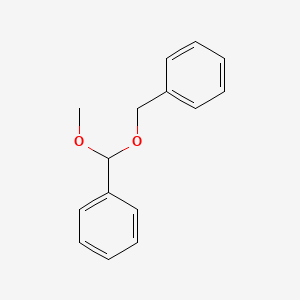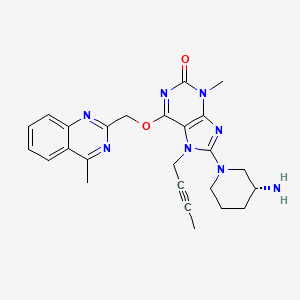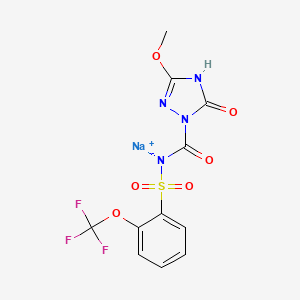
Ethylene Terephthalate Cyclic Heptamer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylene Terephthalate Cyclic Heptamer is a cyclic oligomer of polyethylene terephthalate (PET). It is characterized by its unique structure, consisting of seven repeating units of ethylene terephthalate.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene Terephthalate Cyclic Heptamer is typically synthesized through a step-growth polymerization process. This involves the condensation of terephthalic acid with ethylene glycol under high temperatures and pressures. The reaction is catalyzed by metal salts or organic acids to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of dimethyl terephthalate with ethylene glycol. This method is preferred due to its efficiency and the high purity of the resulting product. The reaction conditions are carefully controlled to optimize the yield and minimize the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: Ethylene Terephthalate Cyclic Heptamer undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve nucleophiles replacing one of the functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethylene Terephthalate Cyclic Heptamer has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the properties and behavior of cyclic oligomers.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including microwave-active materials and migration indicators in food packaging
Mechanism of Action
Ethylene Terephthalate Cyclic Heptamer can be compared with other cyclic oligomers of polyethylene terephthalate, such as:
- Ethylene Terephthalate Cyclic Trimer
- Ethylene Terephthalate Cyclic Tetramer
- Ethylene Terephthalate Cyclic Hexamer
Uniqueness: this compound is unique due to its specific ring size, which imparts distinct physical and chemical properties. For instance, its solubility and thermal stability differ from those of smaller or larger cyclic oligomers .
Comparison with Similar Compounds
Properties
Molecular Formula |
C70H56O28 |
|---|---|
Molecular Weight |
1345.2 g/mol |
IUPAC Name |
3,6,13,16,23,26,33,36,43,46,53,56,63,66-tetradecaoxaoctacyclo[66.2.2.28,11.218,21.228,31.238,41.248,51.258,61]tetraoctaconta-1(71),8,10,18,20,28,30,38(78),39,41(77),48(76),49,51(75),58(74),59,61(73),68(72),69,79,81,83-henicosaene-2,7,12,17,22,27,32,37,42,47,52,57,62,67-tetradecone |
InChI |
InChI=1S/C70H56O28/c71-57-43-1-2-44(4-3-43)58(72)86-31-32-88-60(74)46-9-11-48(12-10-46)62(76)90-35-36-92-64(78)50-17-19-52(20-18-50)66(80)94-39-40-96-68(82)54-25-27-56(28-26-54)70(84)98-42-41-97-69(83)55-23-21-53(22-24-55)67(81)95-38-37-93-65(79)51-15-13-49(14-16-51)63(77)91-34-33-89-61(75)47-7-5-45(6-8-47)59(73)87-30-29-85-57/h1-28H,29-42H2 |
InChI Key |
VMQIGRVYMJNUAD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)OCCOC(=O)C5=CC=C(C=C5)C(=O)OCCOC(=O)C6=CC=C(C=C6)C(=O)OCCOC(=O)C7=CC=C(C=C7)C(=O)OCCOC(=O)C8=CC=C(C=C8)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)
![3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13426021.png)

